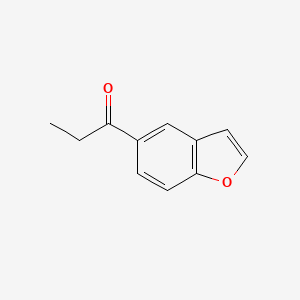
1-(Benzofuran-5-yl)propan-1-one
Cat. No. B8494104
M. Wt: 174.20 g/mol
InChI Key: IUCHNPMSYRHLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07994203B2
Procedure details


To an oven dried roundbottom flask is added 1-(benzofuran-5-yl)propan-1-one (160 mg, 0.919 mmol) and dissolved in dry THF (5 ml). The flask is then cycled through a vacuum/N2 protocol and then cooled under N2 to −78° C. using dry ice/acetone. At this temperature, lithium bis(trimethylsilyl)amide (1M in hexanes) (1.378 ml, 1.378 mmol) is added and stirring continues for ˜30 mins. After this time, NBS (180 mg, 1.010 mmol) in THF (5 ml) is then added dropwise keeping the temp below −60° C. The mixture is left to warm to RT and stirring continued for ˜5 hr. After this time, LCMS looked to show ˜50% conversion to product. The raection is quenched by addition of NH4Cl and allowed to warm to RT. The contents are transferred to a separating funnel and extracted into EtOAc. The organic portion is washed with NaHCO3, water, brine, dried (MgSO4) and evaporated to give a clear oil. Purification by chromatography on silica gel (20 g) eluting with 100% iso-hexane followed by 5% EtOAc/iHex affords the title product as a clear oil. MS: m/z 253 [M+H]+.


Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1.N#N.C(=O)=O.CC(C)=O.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1C(=O)N([Br:40])C(=O)C1>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](=[O:13])[CH:11]([Br:40])[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Three
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
1.378 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried roundbottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temp below −60° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for ˜5 hr
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raection is quenched by addition of NH4Cl
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents are transferred to a separating funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic portion is washed with NaHCO3, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography on silica gel (20 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100% iso-hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

